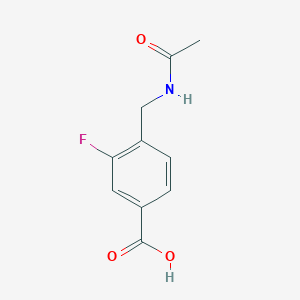

4-(Acetamidomethyl)-3-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for 4-(Acetamidomethyl)-3-fluorobenzoic acid is not available in the searched resources .Physical And Chemical Properties Analysis

Physical properties include characteristics such as mass, color, and volume, while chemical properties describe a substance’s ability to undergo chemical reactions. The specific physical and chemical properties of this compound are not available in the searched resources .Scientific Research Applications

Anticancer Activity

4-(Acetamidomethyl)-3-fluorobenzoic acid, through its derivatives, shows potential in anticancer research. A study demonstrated that compounds synthesized from fluoro-substituted benzo[b]pyran, which may include derivatives of this compound, exhibit anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Cholinesterase Inhibition

Derivatives of 4-fluorobenzoic acid, closely related to this compound, have been synthesized and shown to inhibit cholinesterases, which is crucial in treatments for diseases like Alzheimer's. These compounds showed similar inhibitory effects to tacrine, a known cholinesterase inhibitor (Szymański et al., 2012).

Biodegradation Studies

The biodegradation of fluorinated benzoic acids, including those related to this compound, has been studied to understand environmental impacts and removal processes. For instance, Sphingomonas sp. HB-1 was shown to degrade 3-fluorobenzoate, a compound similar in structure, using it as a carbon source (Boersma et al., 2004).

Antimicrobial Activity

Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated for their antimicrobial properties. This includes studying their effects against pathogens like Mycobacterium tuberculosis, suggesting potential applications in developing new antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

Antioxidant Activity

Some synthesized compounds based on 4-fluorobenzoic acid showed notable antioxidant activity. These findings are significant in the development of synthetic antioxidants, which are crucial in various medical and industrial applications (Khan et al., 2022).

Mechanism of Action

Future Directions

The future directions of research and development involving a specific compound depend on various factors, including its properties, potential applications, and current limitations. Unfortunately, the searched resources do not provide specific information on the future directions for 4-(Acetamidomethyl)-3-fluorobenzoic acid .

properties

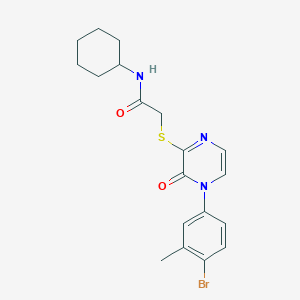

IUPAC Name |

4-(acetamidomethyl)-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(13)12-5-8-3-2-7(10(14)15)4-9(8)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEGCJDIJNFSQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=C(C=C(C=C1)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2409742.png)

![2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409744.png)

![3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2409751.png)

![8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409753.png)

![3-(2-Chlorophenyl)-4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2409754.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2409755.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2409764.png)